N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine
Description
N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is an organic compound that features a complex structure with a furan ring, a tetrazole ring, and a chlorinated phenyl group
Properties
Molecular Formula |
C16H18ClN5O |
|---|---|
Molecular Weight |
331.80 g/mol |
IUPAC Name |
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C16H18ClN5O/c1-3-9-22-20-16(19-21-22)18-10-12-7-8-15(23-12)13-5-4-6-14(17)11(13)2/h4-8H,3,9-10H2,1-2H3,(H,18,20) |
InChI Key |
ZWLFDHJNHNANLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorinated Phenyl Group: This step involves the chlorination of a methylphenyl precursor, which can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles under thermal or catalytic conditions.
Coupling Reactions: The final step involves coupling the furan, chlorinated phenyl, and tetrazole moieties using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the chlorinated phenyl group may yield various substituted phenyl derivatives.
Scientific Research Applications
N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chlorinated phenyl group but differs in the presence of a thiazole ring instead of a furan and tetrazole ring.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are structurally similar in terms of aromaticity and potential for substitution.
Uniqueness
N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a furan ring, a tetrazole ring, and a chlorinated phenyl group. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Biological Activity
N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the tetrazole family, which is known for a variety of pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClN5O, with a molecular weight of approximately 303.75 g/mol. The compound features a tetrazole ring which is crucial for its biological activity. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClN5O |
| Molecular Weight | 303.75 g/mol |
| InChI | InChI=1S/C14H14ClN5O/c1-9... |
| InChIKey | MWVHDHIRFDQCLG-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing a tetrazole moiety exhibit significant antimicrobial properties. For instance, in vitro studies have shown that similar tetrazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 4 µg/mL against clinical isolates, suggesting strong antibacterial effects comparable to standard antibiotics like Ciprofloxacin and Gatifloxacin .
Case Study: Antimicrobial Evaluation
A study synthesized several tetrazole derivatives and assessed their antimicrobial activity. Among these, the derivative with a 3-chloro-4-fluorophenyl substituent exhibited MIC values between 0.25 and 4 µg/mL against standard bacterial strains . This highlights the potential of this compound as an effective antimicrobial agent.
Cytotoxicity Studies
In cytotoxicity assays using human cancer cell lines, certain tetrazole derivatives showed non-cytotoxic profiles against normal cells while exhibiting selective toxicity towards cancer cells. The MTT assay results indicated that some derivatives could inhibit cancer cell proliferation without adversely affecting normal cell viability . This selective action is critical for developing therapeutic agents with reduced side effects.
The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways in microorganisms. The presence of the tetrazole ring is believed to enhance its interaction with biological targets, leading to effective inhibition of microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
